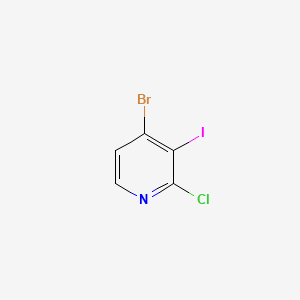

4-Bromo-2-chloro-3-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKCOVKKTNNOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654792 | |

| Record name | 4-Bromo-2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916203-52-6 | |

| Record name | 4-Bromo-2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-chloro-3-iodopyridine CAS number

An In-Depth Technical Guide to 4-Bromo-2-chloro-3-iodopyridine (CAS: 916203-52-6)

Introduction

This compound is a tri-halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and material science.[1] Its pyridine core is a common scaffold in pharmacologically active molecules, and the presence of three distinct halogen atoms (I, Br, Cl) at specific positions provides a versatile platform for sequential and site-selective functionalization.[2] The differential reactivity of the carbon-halogen bonds under conditions such as palladium-catalyzed cross-coupling makes this molecule an exceptionally valuable building block for constructing complex, multi-substituted molecular architectures.[3][4] This guide provides a comprehensive overview of its properties, a scientifically-grounded synthesis strategy, a detailed protocol for its selective functionalization, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a molecular weight of 318.34 g/mol .[5][6] Its structural and chemical identifiers are crucial for accurate sourcing and experimental design.

| Property | Value | Source |

| CAS Number | 916203-52-6 | [5][6] |

| Molecular Formula | C₅H₂BrClIN | [5][6] |

| Molecular Weight | 318.34 g/mol | [5][6] |

| IUPAC Name | This compound | [7] |

| Canonical SMILES | C1=CN=C(C(=C1Br)I)Cl | [7] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98% | [5] |

Proposed Synthesis Pathway

While multiple routes to polysubstituted pyridines exist, a robust and logical approach to this compound can be conceptualized from readily available precursors, such as 2-chloro-4-bromopyridine. The strategy involves a directed ortho-metalation followed by iodination. This methodology is analogous to established procedures for synthesizing other highly substituted halopyridines.[8][9]

Rationale of the Synthetic Approach

The synthesis hinges on the ability to selectively deprotonate the C3 position of a 2,4-dihalopyridine precursor. The chlorine atom at C2 and the bromine at C4 are electron-withdrawing, increasing the acidity of the adjacent ring protons. The C3 proton is particularly activated by the adjacent C2-chloro and C4-bromo groups. Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures allows for regioselective deprotonation at C3, minimizing side reactions. The resulting pyridyl anion can then be quenched with an iodine source, such as molecular iodine (I₂), to install the third halogen.

Proposed Synthesis Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scbt.com [scbt.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-2-chloro-3-iodopyridine molecular weight

An In-depth Technical Guide to 4-Bromo-2-chloro-3-iodopyridine: A Strategic Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a highly valuable, albeit specialized, building block in modern organic synthesis and medicinal chemistry. Its trifunctionalized pyridine core, featuring three distinct halogen atoms, offers a platform for complex, regioselective transformations. This guide provides a comprehensive overview of its core physicochemical properties, explores the underlying principles of its synthetic utility, delineates a plausible and detailed synthetic protocol, and discusses its strategic application in the development of intricate molecular architectures relevant to drug discovery.

Core Physicochemical & Structural Properties

This compound is a solid, polyhalogenated heterocyclic compound.[1] The precise arrangement of bromine, chlorine, and iodine on the pyridine scaffold is the defining feature that underpins its synthetic value. The fundamental properties of this molecule are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 318.34 g/mol | [1][2][3] |

| Molecular Formula | C₅H₂BrClIN | [1][2][4] |

| CAS Number | 916203-52-6 | [1][2][5] |

| IUPAC Name | This compound | [1] |

| Physical State | Solid | [1] |

| Typical Purity | ≥ 98% | [1] |

| InChI Key | ALKCOVKKTNNOGX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | ClC1=NC=CC(Br)=C1I | [1] |

The Strategic Rationale: Multi-Halogenation and Differential Reactivity

The utility of intermediates like this compound is rooted in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of C-X bonds typically follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows for a stepwise and regioselective functionalization of the pyridine ring, which is a cornerstone of modern synthetic strategy.[6]

-

C-I Bond : The carbon-iodine bond is the most labile and readily undergoes oxidative addition to a Pd(0) catalyst. This enables selective functionalization at the 3-position under relatively mild conditions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) while leaving the bromo and chloro substituents untouched.

-

C-Br Bond : The carbon-bromine bond is significantly less reactive than the C-I bond but more reactive than the C-Cl bond. After the initial modification at the iodine-bearing position, the bromine at the 4-position can be targeted for a second coupling reaction under slightly more forcing conditions.

-

C-Cl Bond : The carbon-chlorine bond is the most robust, typically requiring specialized catalysts or harsher reaction conditions for activation. This position can be reserved for a final transformation or remain as a stable substituent influencing the electronic properties of the final molecule.

This tiered reactivity transforms this compound from a simple halogenated heterocycle into a sophisticated synthetic linchpin, enabling the controlled and sequential assembly of complex, multi-substituted pyridine derivatives.[6][7]

Caption: Sequential functionalization enabled by differential C-X bond reactivity.

Plausible Synthesis Protocol via Halogen Dance Reaction

While proprietary synthesis routes are common, a scientifically sound approach to a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been published, offering a strong template for a plausible synthesis of the title compound.[8][9] The strategy often involves the deprotonation of a simpler di-halogenated pyridine followed by a "halogen dance" rearrangement and subsequent trapping with an iodine electrophile.

Conceptual Two-Step Synthesis Workflow

-

Directed ortho-Lithiation and Bromination: Starting from a precursor like 2-chloro-3-iodopyridine, a strong, sterically hindered base such as Lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMPMgCl·LiCl) can selectively deprotonate the pyridine ring at the 4-position. Subsequent quenching with a bromine source (e.g., 1,2-dibromotetrafluoroethane) would install the bromide.

-

Iodination: An alternative precursor, such as 4-bromo-2-chloropyridine, could be subjected to directed lithiation at the 3-position, followed by quenching with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS).

Exemplary Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative, based on established chemical principles for similar molecules, and must be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize this compound from 4-bromo-2-chloropyridine.

Materials:

-

4-Bromo-2-chloropyridine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

2,2,6,6-Tetramethylpiperidine (TMPH) (1.1 equiv)

-

Molecular Iodine (I₂) (1.2 equiv)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Base Preparation (TMPLi): To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF and 2,2,6,6-tetramethylpiperidine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 20 minutes to ensure complete formation of lithium tetramethylpiperidide (TMPLi).

-

Deprotonation: Re-cool the TMPLi solution to -78 °C.

-

Add a solution of 4-bromo-2-chloropyridine in anhydrous THF dropwise to the reaction mixture. Stir for 90 minutes at -78 °C to ensure complete deprotonation at the 3-position.

-

Iodination (Quenching): Prepare a solution of molecular iodine in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir for an additional 1 hour at this temperature.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid via column chromatography on silica gel to yield the final product, this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 916203-52-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H NMR Analysis of 4-Bromo-2-chloro-3-iodopyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-2-chloro-3-iodopyridine, a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines the theoretical basis for the predicted spectrum, a detailed experimental protocol for data acquisition, and an in-depth discussion of the spectral interpretation. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Structural Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The introduction of multiple, distinct halogen substituents onto the pyridine ring, as in the case of this compound, creates a molecule with unique electronic properties and a specific three-dimensional arrangement that can profoundly influence its biological activity and material characteristics. Precise structural confirmation is therefore a critical step in the development of any application for such compounds.

¹H NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic environments of the hydrogen nuclei, we can deduce a wealth of information regarding the electronic distribution within the molecule and the spatial relationships between its constituent atoms. This guide will demonstrate the power of ¹H NMR in the detailed characterization of this compound.

Predicted ¹H NMR Spectrum of this compound

The aromatic region of the ¹H NMR spectrum of this compound is expected to display two distinct signals corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atom and the three different halogen substituents. An empirical prediction of the chemical shifts can be made by considering the additive effects of each substituent on the parent pyridine spectrum.

The substituents at positions 2, 3, and 4 will exert both inductive and potential through-space effects on the remaining protons at positions 5 and 6. The chloro group at position 2 is strongly electron-withdrawing, leading to a deshielding of the adjacent proton at position 6. The iodo group at position 3 and the bromo group at position 4 will also contribute to the overall electronic environment.

Based on established substituent effects in pyridine systems, the following chemical shifts and coupling patterns are predicted:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.2 | Doublet | ~5 Hz |

| H-6 | 8.3 - 8.7 | Doublet | ~5 Hz |

Table 1: Predicted ¹H NMR spectral data for this compound.

The multiplicity of each signal is predicted to be a doublet due to coupling with the adjacent proton. The magnitude of the coupling constant (³JHH) between vicinal protons on a pyridine ring is typically in the range of 4-6 Hz.[1][2]

Structural and Coupling Relationship

The through-bond coupling between the H-5 and H-6 protons is the primary determinant of the signal multiplicities. This interaction is visualized in the diagram below.

Figure 1: Molecular structure and key ³J coupling interaction in this compound.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol provides a robust method for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials and Reagents

-

This compound

-

Deuterated chloroform (CDCl₃), 99.8 atom % D

-

Tetramethylsilane (TMS)

-

NMR tube (5 mm diameter)

-

Pasteur pipette and bulb

-

Small vial

-

Glass wool

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3][4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]

-

Internal Standard: Add one drop of a dilute solution of tetramethylsilane (TMS) in CDCl₃. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[6][7][8] It is chemically inert and its sharp singlet signal typically does not overlap with analyte signals.[9]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Figure 2: Workflow for the preparation of the NMR sample.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -1 to 10 ppm is appropriate to capture the aromatic signals and the TMS reference.

-

Temperature: 298 K (25 °C).

Data Processing and Interpretation

Once the free induction decay (FID) is acquired, it must be processed to obtain the frequency-domain spectrum.

-

Fourier Transformation: Apply a Fourier transform to the FID.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal. The ratio of the integrals for the two aromatic protons should be approximately 1:1.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the J-coupling constants.

The resulting spectrum should show two doublets in the aromatic region, consistent with the predicted spectrum. The measured chemical shifts and coupling constants can then be compared to the predicted values to confirm the structure of this compound.

Conclusion

This technical guide has provided a comprehensive framework for the ¹H NMR analysis of this compound. By combining theoretical predictions with a detailed experimental protocol, researchers can confidently acquire and interpret the NMR data for this and other complex polysubstituted pyridines. The accurate structural elucidation afforded by ¹H NMR is an indispensable step in the advancement of research and development in fields that utilize such highly functionalized heterocyclic compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. myuchem.com [myuchem.com]

- 5. NMR Solvents [merckmillipore.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the 13C NMR Prediction for 4-Bromo-2-chloro-3-iodopyridine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-chloro-3-iodopyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the predictive process. We will delve into the utilization of an empirical additive model based on substituent chemical shifts (SCS) derived from experimental data of pyridine and its monosubstituted halo-derivatives. The guide will culminate in a detailed, tabulated prediction for the target molecule, alongside a discussion of potential deviations from additivity. All protocols and claims are substantiated with citations to authoritative literature.

Foundational Principles: Understanding ¹³C Chemical Shifts in Substituted Pyridines

The ¹³C NMR spectrum is a powerful tool for the structural elucidation of organic molecules, providing insights into the electronic environment of each carbon atom. For aromatic heterocyles like pyridine, the chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the circulation of π-electrons. The introduction of substituents further perturbs these electronic environments, leading to predictable shifts in the NMR spectrum.

The ¹³C chemical shifts (δ) in pyridine are well-established, with the carbons adjacent to the nitrogen (C2/C6) being the most deshielded due to the inductive effect of the nitrogen atom. The chemical shifts for pyridine in deuterochloroform (CDCl₃) are approximately: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm.[1] These values serve as the foundation for our predictive model.

The effect of a substituent on the chemical shifts of the ring carbons can be quantified using an additive model.[2] This model assumes that the total change in chemical shift at a particular carbon is the sum of the individual contributions from each substituent. These contributions are known as Substituent Chemical Shifts (SCS) and are determined empirically by comparing the chemical shifts of a substituted compound to the parent compound.

Experimental Protocol: Derivation of Substituent Chemical Shifts (SCS)

To ensure the accuracy of our prediction, we will first derive the SCS values for chloro, bromo, and iodo substituents on the pyridine ring. This is achieved by comparing the experimentally determined ¹³C NMR chemical shifts of monosubstituted pyridines with those of pyridine itself. The solvent for all experimental data is CDCl₃ to maintain consistency.

2.1. Base Chemical Shifts for Pyridine

The experimental ¹³C NMR chemical shifts for pyridine in CDCl₃ are used as the reference values.[1][3][4]

| Carbon | Chemical Shift (δ, ppm) |

| C2/C6 | 149.7 |

| C3/C5 | 123.5 |

| C4 | 135.7 |

2.2. SCS for 2-Chloropyridine

Experimental data for 2-chloropyridine is referenced to derive the SCS of a chloro group at the 2-position.[5][6]

| Carbon | 2-Chloropyridine (δ, ppm) | Pyridine (δ, ppm) | SCS (Δδ, ppm) |

| C2 | 152.8 | 149.7 | +3.1 (ipso) |

| C3 | 124.3 | 123.5 | +0.8 (ortho) |

| C4 | 139.0 | 135.7 | +3.3 (meta) |

| C5 | 122.8 | 123.5 | -0.7 (para) |

| C6 | 149.8 | 149.7 | +0.1 (meta) |

2.3. SCS for 3-Iodopyridine

The SCS for an iodo group at the 3-position are derived from experimental data for 3-iodopyridine.

| Carbon | 3-Iodopyridine (δ, ppm) | Pyridine (δ, ppm) | SCS (Δδ, ppm) |

| C2 | 152.9 | 149.7 | +3.2 (ortho) |

| C3 | 92.5 | 123.5 | -31.0 (ipso) |

| C4 | 142.1 | 135.7 | +6.4 (ortho) |

| C5 | 124.2 | 123.5 | +0.7 (meta) |

| C6 | 147.2 | 149.7 | -2.5 (meta) |

2.4. SCS for 4-Bromopyridine

The SCS for a bromo group at the 4-position are derived from experimental data for 4-bromopyridine.

| Carbon | 4-Bromopyridine (δ, ppm) | Pyridine (δ, ppm) | SCS (Δδ, ppm) |

| C2/C6 | 151.7 | 149.7 | +2.0 (ortho) |

| C3/C5 | 126.8 | 123.5 | +3.3 (meta) |

| C4 | 132.3 | 135.7 | -3.4 (ipso) |

Predictive Workflow for this compound

The prediction of the ¹³C NMR spectrum for this compound is a systematic process of applying the derived SCS values to the base chemical shifts of pyridine. The workflow is visualized in the following diagram:

Caption: Workflow for the prediction of ¹³C NMR chemical shifts.

Detailed Prediction for this compound

The following table details the step-by-step calculation for each carbon atom in the target molecule.

| Carbon | Base δ (Pyridine) | Δδ (2-Chloro) | Δδ (3-Iodo) | Δδ (4-Bromo) | Predicted δ |

| C2 | 149.7 | +3.1 (ipso) | +3.2 (ortho) | +2.0 (meta) | 158.0 |

| C3 | 123.5 | +0.8 (ortho) | -31.0 (ipso) | +3.3 (ortho) | 96.6 |

| C4 | 135.7 | +3.3 (meta) | +6.4 (ortho) | -3.4 (ipso) | 142.0 |

| C5 | 123.5 | -0.7 (para) | +0.7 (meta) | +3.3 (meta) | 126.8 |

| C6 | 149.7 | +0.1 (meta) | -2.5 (meta) | +2.0 (ortho) | 149.3 |

Discussion of Potential Non-Additivity Effects

While the additive model provides a strong foundational prediction, it is crucial to acknowledge potential deviations. In highly substituted systems like this compound, steric hindrance between adjacent bulky substituents (the "ortho effect") can cause distortions in the ring geometry and alter the electronic distribution. Specifically, the proximity of the chloro, iodo, and bromo groups may lead to through-space interactions that are not accounted for in the simple additive model. These effects are particularly challenging to predict empirically and often require computational methods for more accurate modeling.[7][8]

Advanced Predictive Methodologies

For enhanced accuracy, particularly in drug development and structural confirmation, computational approaches are recommended. Methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method can provide highly accurate predictions of NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei.[9][10] Machine learning models, trained on large datasets of experimental NMR data, are also emerging as powerful predictive tools.[11][12][13]

Conclusion

This guide has outlined a systematic and scientifically grounded approach to predicting the ¹³C NMR spectrum of this compound using an empirical additive model. The predicted chemical shifts are: C2: 158.0 ppm, C3: 96.6 ppm, C4: 142.0 ppm, C5: 126.8 ppm, and C6: 149.3 ppm . While this method provides a robust estimate, researchers should consider the potential for non-additivity effects in this sterically crowded molecule and employ computational methods for validation where high accuracy is paramount.

References

- 1. testbook.com [testbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 9. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational protocols for calculating 13C NMR chemical shifts [ouci.dntb.gov.ua]

- 11. From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of multivariate image analysis in modeling (13) C-NMR chemical shifts of mono substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CASPRE [caspre.ca]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Complex Halogenated Heterocycles

In the landscape of modern drug discovery and development, the structural elucidation of complex molecules is a cornerstone of ensuring safety, efficacy, and quality. Polyhalogenated heterocyclic compounds, such as 4-bromo-2-chloro-3-iodopyridine, are increasingly prevalent as key intermediates and active pharmaceutical ingredients (APIs). Their unique electronic properties and synthetic versatility make them valuable scaffolds in medicinal chemistry. However, the very features that make them attractive also present significant analytical challenges. Characterizing these molecules, and crucially, their potential impurities, demands a sophisticated and nuanced approach. Mass spectrometry, with its unparalleled sensitivity and structural insight, stands as an indispensable tool in this endeavor.[1][2][3]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of this compound. It moves beyond a simple recitation of methods to offer a deep dive into the "why" behind the "how"—explaining the causal relationships between molecular structure, ionization dynamics, and spectral output. The protocols and interpretations presented herein are designed to be self-validating, grounded in the fundamental principles of mass spectrometry and supported by authoritative references.

Section 1: The Foundational Challenge - A Molecule of Isotopic Complexity

The first and most critical aspect to consider in the mass spectrometric analysis of this compound is its unique and highly characteristic isotopic signature. The presence of three different halogen atoms—bromine, chlorine, and iodine—each with distinct isotopic distributions, creates a complex but highly informative pattern in the mass spectrum. Understanding this pattern is fundamental to confirming the presence and elemental composition of the target molecule.

The Isotopic Abundances of Bromine, Chlorine, and Iodine

The natural isotopic abundances of the halogens present in the target molecule are as follows:

| Element | Isotope | Natural Abundance (%) |

| Chlorine | 35Cl | 75.77 |

| 37Cl | 24.23 | |

| Bromine | 79Br | 50.69 |

| 81Br | 49.31 | |

| Iodine | 127I | 100 |

Data sourced from various established chemical data repositories.

Iodine is monoisotopic, meaning it exists as a single stable isotope, 127I.[4] Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio.[5][6][7][8] Bromine also has two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio.[5][6][7][8]

Predicting the Molecular Ion Cluster

The combination of these isotopic patterns results in a distinctive molecular ion (M+) cluster. For this compound (C₅H₂BrClIN), the theoretical monoisotopic mass is 318.34 g/mol .[9][10] The presence of both bromine and chlorine will lead to M, M+2, and M+4 peaks, with the relative intensities determined by the combined probabilities of the different isotopic combinations. The most abundant peak in the cluster will correspond to the molecule containing the most abundant isotopes: 12C, 1H, 79Br, 35Cl, 127I, and 14N.

A simplified prediction of the major peaks in the molecular ion cluster is presented below:

| Ion | Contributing Isotopes | Approximate m/z | Expected Relative Intensity |

| M | 79Br, 35Cl | 318 | High |

| M+2 | 81Br, 35Cl or 79Br, 37Cl | 320 | Highest |

| M+4 | 81Br, 37Cl | 322 | Moderate |

This predictable and unique isotopic signature is a powerful tool for the initial identification of this compound in a complex mixture.

Caption: Predicted molecular ion cluster for this compound.

Section 2: Ionization Techniques - Tailoring the Approach to the Analyte

The choice of ionization technique is a critical experimental decision that directly influences the quality and type of data obtained. For a molecule like this compound, both "hard" and "soft" ionization methods have their merits and should be considered based on the analytical goal.[11]

Electron Ionization (EI) - The Hard Approach for Fragmentation Insights

Electron Ionization (EI) is a classic, high-energy ionization technique that involves bombarding the analyte with a beam of energetic electrons (typically 70 eV).[11][12] This "hard" ionization method imparts significant internal energy to the molecule, leading to extensive and often predictable fragmentation.[13]

Causality behind choosing EI:

-

Structural Elucidation: The fragmentation patterns generated by EI are highly reproducible and can be interpreted to deduce the structure of the molecule.[13] The cleavage of the weakest bonds and the formation of stable fragment ions provide a roadmap of the molecular architecture.

-

Library Matching: EI mass spectra are the standard for mass spectral libraries (e.g., NIST), allowing for confident identification of known compounds.

-

Impurity Identification: Fragmentation patterns can help in identifying and characterizing structurally related impurities.

Expected Fragmentation Pathways under EI:

The fragmentation of this compound under EI is likely to be dominated by the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. The relative lability of these bonds generally follows the order C-I > C-Br > C-Cl.

Caption: Predicted primary fragmentation pathways of this compound under electron ionization.

Electrospray Ionization (ESI) - The Soft Approach for Molecular Weight Determination

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[11][14][15] It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.

Causality behind choosing ESI:

-

Accurate Molecular Weight: ESI provides a clear and unambiguous determination of the molecular weight of the parent compound.[15]

-

LC-MS Compatibility: ESI is the ionization source of choice for liquid chromatography-mass spectrometry (LC-MS), which is essential for the analysis of complex mixtures and impurity profiling.[1][2]

-

Analysis of Polar Metabolites and Degradants: In a drug development context, ESI is ideal for identifying polar metabolites and degradation products that may not be amenable to GC-MS analysis.

Experimental Protocol for ESI-MS Analysis:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Capillary Voltage: Optimize in the range of 3-5 kV to achieve a stable spray.

-

Nebulizing Gas: Use nitrogen at a pressure sufficient to generate a fine aerosol.

-

Drying Gas: Employ heated nitrogen to aid in desolvation.

-

-

Mass Analyzer: Scan a mass range that encompasses the expected m/z of the protonated molecule ([M+H]⁺).

Section 3: Advanced Mass Spectrometric Techniques for Unambiguous Characterization

For a comprehensive and regulatory-compliant characterization of this compound, particularly in a pharmaceutical setting, advanced mass spectrometric techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS) - The Key to Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places.[16][17] This level of precision allows for the unambiguous determination of the elemental composition of an ion. For a molecule containing multiple halogens, HRMS is crucial for confirming the molecular formula and distinguishing it from other potential isobaric compounds.

The Power of HRMS:

By comparing the experimentally measured accurate mass of the molecular ion to the theoretical exact mass calculated for the proposed elemental formula (C₅H₂BrClIN), a high degree of confidence in the compound's identity can be achieved.

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C₅H₂⁷⁹Br³⁵ClIN]⁺ | 318.8285 |

| [C₅H₂⁸¹Br³⁵ClIN]⁺ | 320.8264 |

| [C₅H₂⁷⁹Br³⁷ClIN]⁺ | 320.8255 |

| [C₅H₂⁸¹Br³⁷ClIN]⁺ | 322.8235 |

Note: These are representative theoretical exact masses. The actual measured values will be used for elemental composition determination.

Tandem Mass Spectrometry (MS/MS) - Probing the Structure Through Fragmentation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis.[18][19] In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a protonated molecule) is selected, subjected to fragmentation, and the resulting product ions are then mass-analyzed.[19]

Workflow for MS/MS Analysis:

-

Precursor Ion Selection: In the first mass analyzer, the molecular ion cluster of this compound is isolated.

-

Collision-Induced Dissociation (CID): The selected precursor ions are passed into a collision cell containing an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules induce fragmentation of the precursor ions.

-

Product Ion Analysis: The resulting product ions are then separated and detected in the second mass analyzer, generating a product ion spectrum.

Caption: A schematic representation of the tandem mass spectrometry (MS/MS) workflow.

The product ion spectrum provides detailed information about the connectivity of the atoms within the molecule, allowing for the confirmation of the substitution pattern on the pyridine ring and the identification of specific fragment ions corresponding to the loss of each halogen.

Conclusion: A Multi-faceted Approach for Comprehensive Characterization

The mass spectrometric analysis of this compound is a prime example of the need for a multi-faceted and intellectually rigorous approach to the characterization of complex molecules. A thorough understanding of isotopic patterns is the foundation upon which all subsequent analyses are built. The judicious selection of ionization techniques—the hard fragmentation of EI for structural detail and the soft ionization of ESI for molecular weight confirmation—provides complementary and essential pieces of the analytical puzzle. Finally, the application of advanced techniques such as HRMS for unambiguous elemental composition and MS/MS for detailed structural elucidation ensures the highest level of confidence in the identity and purity of this important chemical entity. For researchers and drug development professionals, a deep appreciation of these principles and their practical application is paramount to achieving scientific excellence and ensuring the quality of pharmaceutical products.

References

- 1. chimia.ch [chimia.ch]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. veeprho.com [veeprho.com]

- 4. GCMS Section 6.5 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ms isotopes: Br and Cl [employees.csbsju.edu]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 10. scbt.com [scbt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. rroij.com [rroij.com]

- 14. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 17. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 18. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-chloro-3-iodopyridine

Introduction

4-Bromo-2-chloro-3-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring three different halogen atoms on the pyridine ring, makes it a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical molecules. The differential reactivity of the carbon-halogen bonds allows for selective sequential functionalization, providing a powerful tool for the synthesis of novel compounds.

This technical guide provides a comprehensive overview of the stability and proper storage of this compound. Understanding the stability profile of this reagent is critical for ensuring its integrity, obtaining reliable and reproducible experimental results, and maintaining a safe laboratory environment. The information presented herein is a synthesis of available data for the compound and well-established principles for structurally related halogenated pyridines.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 916203-52-6 | [1][2] |

| Molecular Formula | C₅H₂BrClIN | [1][2] |

| Molecular Weight | 318.34 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [3] |

Spectroscopic Characterization:

The identity and purity of this compound can be confirmed by spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) spectral data is available and serves as a primary characterization tool.[4]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and moisture. While specific stability studies on this particular tri-substituted pyridine are not extensively available in public literature, its stability profile can be inferred from data on other halogenated pyridines and general principles of organic chemistry.

Thermal Stability

Halogenated aromatic compounds generally exhibit moderate to high thermal stability.[5] However, elevated temperatures can promote decomposition. For polysubstituted pyridines, the thermal stability can be influenced by the nature and position of the substituents. While specific thermal decomposition studies for this compound are not available, it is prudent to avoid prolonged exposure to high temperatures.

Key Considerations:

-

Decomposition Onset: The temperature at which decomposition begins is not documented. It is recommended to handle the compound at ambient or refrigerated temperatures.

-

Hazardous Decomposition Products: Upon thermal decomposition, halogenated organic compounds can release toxic and corrosive fumes, including hydrogen halides (HCl, HBr, HI), nitrogen oxides, and carbon oxides.

Photostability

Many halogenated aromatic compounds are susceptible to photodegradation, and this compound is expected to be light-sensitive. The energy from UV or visible light can induce the cleavage of the carbon-halogen bonds, with the C-I bond being the most susceptible to photolysis due to its lower bond dissociation energy compared to C-Br and C-Cl bonds.

A study on the photolytic destruction of 2-halogenated pyridines demonstrated that these compounds undergo rapid dehalogenation under UV irradiation.[6] The primary degradation pathway involved the formation of 2-hydroxypyridine.[6] Although this compound is more complex, a similar susceptibility to photodegradation, likely initiating at the C-I bond, is anticipated.

dot

Caption: Proposed initial steps of photodegradation.

Hydrolytic Stability

The hydrolytic stability of this compound is a critical consideration, especially when used in aqueous or protic solvent systems. The pyridine ring is susceptible to nucleophilic attack, and this reactivity is enhanced by the presence of electron-withdrawing halogen substituents.

While specific hydrolysis data for this compound is not available, general principles suggest that the rate of hydrolysis will be dependent on the pH of the medium. Halogenated pyridines can undergo nucleophilic aromatic substitution where a halogen is displaced by a hydroxide ion. The ease of displacement generally follows the trend I > Br > Cl. Therefore, the C-I bond is the most likely site for initial hydrolytic attack. It is expected that the compound will exhibit lower stability in basic aqueous solutions.[7]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound. The following recommendations are based on best practices for handling air- and light-sensitive halogenated organic compounds.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | To minimize thermal degradation and preserve long-term stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent potential oxidation and reaction with atmospheric moisture. |

| Light | Store in a tightly sealed, opaque or amber glass container in a dark place. | To protect from photodegradation.[7] |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis. |

dot

Caption: Key storage parameters for this compound.

Handling Procedures

Due to its potential toxicity and reactivity, this compound should be handled with care in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

Handling Recommendations:

-

Avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Use only in a well-ventilated area.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Incompatibilities

To prevent hazardous reactions, this compound should be stored away from incompatible materials. While a comprehensive incompatibility list for this specific compound is not available, general guidelines for halogenated organic compounds suggest avoiding:

-

Strong Oxidizing Agents: Can cause vigorous reactions.

-

Strong Bases: May promote degradation and dehalogenation.

-

Reactive Metals: Such as alkali metals, can lead to dehalogenation reactions.

Experimental Protocols for Stability Assessment

For applications requiring stringent quality control, it may be necessary to perform in-house stability testing. The following are generalized protocols that can be adapted to assess the stability of this compound.

Protocol for Photostability Testing

This protocol is designed to evaluate the stability of the compound under light exposure.

Objective: To determine the photostability of this compound in its solid state and in solution.

Materials:

-

This compound

-

Photostability chamber with controlled light exposure (UV and visible)

-

Quartz or borosilicate glass vials

-

Aluminum foil

-

A suitable solvent (e.g., acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation:

-

Solid State: Place a small, accurately weighed amount of the compound in two sets of vials. Wrap one set completely in aluminum foil to serve as the dark control.

-

Solution State: Prepare a solution of known concentration in the chosen solvent. Place the solution in two sets of vials, wrapping one set as the dark control.

-

-

Exposure: Place all vials in the photostability chamber and expose them to a controlled light source for a defined period.

-

Analysis: At predetermined time intervals, remove a sample from each vial (both exposed and dark control). Analyze the samples by a validated, stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

-

Evaluation: Compare the chromatograms of the light-exposed samples to the dark controls. A significant decrease in the peak area of the parent compound or the appearance of new peaks in the exposed samples indicates photodegradation.

Protocol for Thermal Stability Testing (Isothermal)

This protocol assesses the stability of the compound at elevated temperatures.

Objective: To evaluate the thermal stability of this compound at a specific temperature over time.

Materials:

-

This compound

-

Temperature-controlled oven or heating block

-

Glass vials with inert caps

-

HPLC system

Procedure:

-

Sample Preparation: Place accurately weighed amounts of the compound into several vials.

-

Storage: Place the vials in an oven set to the desired test temperature (e.g., 40 °C, 60 °C). Keep a control set of vials at the recommended storage temperature (2-8 °C).

-

Analysis: At specified time points, remove a vial from the oven and the control set. Allow the vial to cool to room temperature and then analyze the contents by HPLC.

-

Evaluation: Compare the purity of the heated samples to the control samples to determine the extent of thermal degradation.

Conclusion

This compound is a valuable and reactive building block in chemical synthesis. Its stability is a critical factor that must be carefully managed to ensure the integrity of research and development activities. This guide has outlined the key stability considerations, including thermal, photo, and hydrolytic stability, and has provided detailed recommendations for its storage and handling. By adhering to these guidelines, researchers can minimize degradation, ensure the reliability of their experimental outcomes, and maintain a safe working environment. For critical applications, the implementation of the provided experimental protocols for stability assessment is strongly recommended.

References

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 916203-52-6 [sigmaaldrich.com]

- 4. This compound(916203-52-6) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Value of Polysubstituted Heterocycles

An In-Depth Technical Guide to the Commercial Availability and Strategic Application of 4-Bromo-2-chloro-3-iodopyridine

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the ability to construct complex, highly functionalized molecular architectures with precision is paramount. Pyridine scaffolds, in particular, are ubiquitous in pharmaceuticals and agrochemicals. However, accessing specific substitution patterns can be a significant synthetic challenge. This guide focuses on a uniquely versatile building block, This compound (CAS No: 916203-52-6), a compound engineered for selective, sequential chemical modification. Its strategic arrangement of three distinct halogens provides a roadmap for chemists to build molecular complexity in a controlled, stepwise manner, unlocking synthetic pathways that might otherwise be intractable.

PART 1: Commercial Sourcing and Procurement

This compound is classified as a research chemical and is readily available through specialized fine chemical suppliers. It is typically produced in small to moderate quantities, catering to laboratory-scale research and early-stage process development. When sourcing this reagent, purity is a critical parameter—typically offered at ≥97%—as residual impurities can interfere with sensitive catalytic reactions.

Data Presentation: Key Commercial Suppliers

For researchers planning to incorporate this building block, the following table summarizes prominent vendors. It is imperative to request a Certificate of Analysis (CoA) for lot-specific purity data and a Safety Data Sheet (SDS) prior to handling.

| Supplier | Example Product Code | Purity | CAS Number |

| Fluorochem | F048686 | 98% | 916203-52-6[1] |

| Santa Cruz Biotechnology | sc-281085 | N/A | 916203-52-6[2] |

| Matrix Scientific | 098484 | N/A | 916203-52-6[3] |

| Toronto Research Chemicals | B682473 | N/A | 916203-52-6[4] |

Note: Availability and product codes are subject to change. Always verify with the supplier directly.

PART 2: The Principle of Orthogonal Reactivity

The synthetic power of this compound stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This "orthogonality" is a cornerstone of modern synthetic strategy.

Causality Behind Reactivity: The reactivity hierarchy is governed by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step in the catalytic cycle, which is typically the rate-determining step.[5] The C-I bond is the weakest, followed by C-Br, and then C-Cl, leading to the established reactivity trend: I > Br > Cl .[5][6] This allows a chemist to selectively address each position on the pyridine ring by carefully choosing the reaction conditions.

Mandatory Visualization: Sequential Functionalization Strategy

The following diagram illustrates the logical workflow for the stepwise elaboration of the this compound core.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Bromo-2-chloro-3-iodopyridine

For researchers, medicinal chemists, and professionals in drug development, the synthesis and manipulation of highly functionalized heterocyclic compounds are paramount to innovation. 4-Bromo-2-chloro-3-iodopyridine is a prime example of a versatile building block, offering multiple points for synthetic diversification. However, its utility is matched by its potential hazards. This guide provides a comprehensive overview of the risks associated with this compound and delineates the necessary safety protocols to ensure its safe handling, use, and disposal. The information herein is synthesized from safety data for structurally analogous compounds to provide a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Hazard Identification and Classification

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1][2][3][4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5][6] |

| Serious Eye Damage/Irritation | Category 1/2 | H318: Causes serious eye damage or H319: Causes serious eye irritation[1][3][5][6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][5] |

The presence of multiple halogen substituents on the pyridine ring suggests that this compound should be handled as a substance with significant potential for acute toxicity through multiple routes of exposure, as well as severe irritation to the skin, eyes, and respiratory system.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory when working with this compound.

Engineering Controls

All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7] The fume hood should have a continuous and verifiable airflow. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE)

A stringent PPE protocol is required to prevent dermal, ocular, and respiratory exposure.

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during procedures with a risk of splashing or vigorous reaction.[7][10] |

| Hands | Double Nitrile or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[8] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[8] |

| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is mandatory.[8] |

| Respiratory | Not required if handled in a fume hood | If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.[7] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

3.A. Handling Protocol

-

Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure the area is clean and free of incompatible materials.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.[7] Use non-sparking tools.[11]

-

Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3][7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

-

Avoidance of Contamination: Keep the container tightly closed when not in use.[3][5][7] Avoid the formation of dust and aerosols.[11]

3.B. Storage Protocol

-

Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2][5][11]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals.[5][12][13]

-

Security: Store in a locked cabinet or an area accessible only to authorized personnel.[2][3]

Reactivity and Stability

-

Stability: The compound is expected to be stable under normal storage conditions.

-

Reactivity: The carbon-iodine bond is the most likely site of initial reactivity in cross-coupling reactions.[14]

-

Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr, HCl, HI).[5][15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][8][9] Seek immediate medical attention.[1][8][9] |

| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][16] Seek medical attention if irritation persists.[16] |

| Inhalation | Move the individual to fresh air.[1][5][16] If breathing is difficult, administer oxygen.[1][16] Seek immediate medical attention.[9][16] |

| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water.[1][2][4] Seek immediate medical attention.[1][4][9] |

Spill Response

-

Minor Spill (Solid):

-

Major Spill:

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats) and liquid waste (solutions) in separate, clearly labeled, and sealed containers for halogenated organic compounds.[8][13][18]

-

Container Labeling: Ensure waste containers are labeled with the full chemical name and associated hazards.[13]

-

Disposal: All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[5][8][18] Do not dispose of this chemical down the drain.[13]

Diagrams

Risk Mitigation Workflow

Caption: A logical workflow for assessing and mitigating the risks associated with this compound.

References

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 6-Bromo-2-chloro-3-iodopyridine - Safety Data Sheet [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. research.uga.edu [research.uga.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Regioselective Sonogashira Coupling with 4-Bromo-2-chloro-3-iodopyridine

A Guide for Strategic C-C Bond Formation in Complex Heterocyclic Scaffolds

For researchers, scientists, and professionals in drug development, the precise functionalization of complex heterocyclic cores is a cornerstone of modern medicinal chemistry. Polyhalogenated pyridines, such as 4-Bromo-2-chloro-3-iodopyridine, represent a class of highly valuable building blocks, offering multiple points for diversification. However, harnessing their synthetic potential requires a nuanced understanding of chemoselectivity. This guide provides an in-depth exploration of the Sonogashira reaction as a tool for the regioselective alkynylation of this compound, focusing on the underlying principles, optimized protocols, and practical considerations for success.

The Strategic Advantage of Regioselectivity

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2] Its utility is particularly pronounced in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to the mild reaction conditions often employed.[1][3][4]

In the context of a multi-halogenated substrate like this compound, the primary challenge is to control which C-X bond reacts. The ability to selectively target one position while leaving others intact for subsequent transformations is the key to a modular and efficient synthetic strategy. The inherent reactivity differences among carbon-halogen bonds provide the foundation for this control.

Mechanism and the Principle of Chemoselective Coupling

The Sonogashira reaction operates through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the most labile carbon-halide bond. This is the selectivity-determining step.

-

Copper Cycle: Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and a base to form a copper acetylide intermediate.[6]

-

Transmetalation & Reductive Elimination: The copper acetylide transfers its alkyne group to the palladium(II) complex (transmetalation). The resulting diorganopalladium(II) species then undergoes reductive elimination to release the final alkynylated product and regenerate the active Pd(0) catalyst.[6][7]

The regioselectivity of the reaction on this compound is dictated by the relative reactivity of the aryl halides towards oxidative addition with the palladium catalyst. This reactivity follows a well-established trend: C–I > C–Br > C–Cl .[1][7][8][9] The carbon-iodine bond is significantly weaker and more polarizable, making it the preferred site for oxidative addition under mild conditions. This difference allows for the precise and selective coupling at the C3 position (iodo) while preserving the bromo and chloro substituents for potential downstream functionalization.[8]

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Protocol and Application Guide: Regioselective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-3-iodopyridine

An Application Note for Drug Development Professionals and Organic Chemists

This guide provides a detailed protocol for the selective amination of 4-bromo-2-chloro-3-iodopyridine, a versatile, polyhalogenated building block crucial for the synthesis of complex nitrogen-containing heterocycles in pharmaceutical and materials science research.

Introduction: The Strategic Advantage of Selective C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Its significance lies in its broad substrate scope and functional group tolerance, offering a powerful alternative to traditional methods like nucleophilic aromatic substitution or Ullmann condensation.[1] The substrate, this compound, presents a unique synthetic challenge and opportunity. With three distinct halogen atoms, it is primed for sequential, regioselective cross-coupling reactions, allowing for the controlled and predictable introduction of various functionalities. This protocol focuses on the selective amination at the C3 position, leveraging the inherent reactivity differences among the carbon-halogen bonds.

Principle of Regioselectivity: Harnessing Halogen Reactivity Trends

The success of this selective transformation is rooted in the well-established mechanism of the Buchwald-Hartwig reaction. The key selectivity-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows a predictable trend.

General Reactivity Order in Oxidative Addition: C-I > C-Br > C-OTf > C-Cl[4]

This hierarchy dictates that the C-I bond at the C3 position of the pyridine ring is significantly more susceptible to oxidative addition than the C-Br bond at C4 or the C-Cl bond at C2. By carefully controlling the reaction conditions, we can exclusively target the iodo-substituent for amination, leaving the bromo and chloro groups intact for subsequent downstream functionalization.

Caption: Relative reactivity of halogens on the pyridine substrate.

Experimental Protocol: Selective Amination at the C3 Position

This protocol provides a robust starting point for the mono-amination of this compound. Optimization may be required for particularly challenging amine coupling partners.

Materials and Reagents

| Reagent | Supplier Example | Purity | Notes |

| This compound | Commercially available | >97% | Store under inert gas, protected from light. |

| Amine (Primary or Secondary) | Various | >98% | Ensure amine is pure and dry. |

| Palladium(II) Acetate (Pd(OAc)₂) | Various | >98% | A common, reliable palladium precatalyst. |

| XPhos | Various | >98% | Bulky monophosphine ligand, excellent for heteroaryl couplings.[5][6] |

| Sodium tert-butoxide (NaOtBu) | Various | >97% | Strong base; handle exclusively in a glovebox.[7] |

| Anhydrous Toluene | Various | >99.8% | Use a freshly dried and degassed solvent. |

Reaction Setup and Execution

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Addition of Solids: In a glovebox, add the palladium(II) acetate (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv).

-

Seal and Purge: Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

-

Addition of Liquid Reagents: Add the amine (1.2 equiv) via syringe, followed by anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Conditions: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots (under inert conditions) for analysis by GC-MS or LC-MS to check for the consumption of the starting material.

Work-up and Purification

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 3-amino-4-bromo-2-chloropyridine derivative.

Understanding the Catalytic System: Justification of Components

The choice of each component is critical for achieving high yield and selectivity.

-

Palladium Source (Pd(OAc)₂): This Pd(II) precatalyst is reduced in situ by the phosphine ligand or amine to the active Pd(0) species that enters the catalytic cycle.[2][8] It is cost-effective and readily available.

-

Ligand (XPhos): For challenging substrates like electron-deficient halopyridines, a bulky and electron-rich biaryl monophosphine ligand is essential.[5] XPhos facilitates the crucial oxidative addition and promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[6]

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile for coordination to the palladium center.[7] While effective, its high basicity can be incompatible with sensitive functional groups; in such cases, screening weaker bases like K₃PO₄ or Cs₂CO₃ is advised.[4]

-

Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig aminations as they effectively dissolve the reagents and do not interfere with the catalytic cycle.[4][9]

The Buchwald-Hartwig Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

Even robust protocols can encounter issues. The following table provides guidance on common challenges.

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).2. Impure reagents or solvent.3. Insufficiently strong base. | 1. Ensure strictly inert conditions.2. Use freshly purified, anhydrous, and degassed solvent.3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). Screen different bases. |

| Side Product Formation | 1. Hydrodehalogenation: Replacement of I with H.[10]2. Double Amination: Reaction at C-Br site.3. Homocoupling: Formation of biaryl species.[11] | 1. Ensure the system is free of water, which can be a proton source.2. Lower the reaction temperature or shorten the reaction time.3. Screen different ligands; sometimes less bulky ligands can mitigate this. |

| Reaction Stalls | Catalyst deactivation or inhibition. | Screen alternative ligands (e.g., RuPhos, BrettPhos).[2][5] Consider using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) for more reliable initiation. |

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. research.rug.nl [research.rug.nl]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. youtube.com [youtube.com]

- 8. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]

- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-3-iodopyridine

Introduction: A Versatile Scaffold for Chemical Innovation